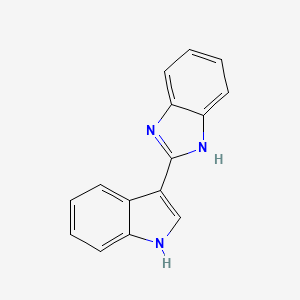

2-(1H-indol-3-yl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1H-indol-3-yl)-1H-benzimidazole” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .

Synthesis Analysis

The synthesis of “2-(1H-indol-3-yl)-1H-benzimidazole” derivatives involves a chemoselective process . The methodology for the chemoselective synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives is presented in the referenced paper .Molecular Structure Analysis

The molecular structure of “2-(1H-indol-3-yl)-1H-benzimidazole” has been analyzed using various techniques such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy . Crystal structure and Hirshfeld surface analysis have also been performed .Chemical Reactions Analysis

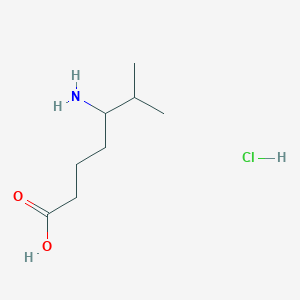

The chemical reactions involving “2-(1H-indol-3-yl)-1H-benzimidazole” have been studied. For instance, it has been used in the synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide .Applications De Recherche Scientifique

Anti-Inflammatory Applications

The compound has been used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it has been combined with ibuprofen to create a new compound with potential anti-inflammatory properties .

Analgesic Applications

The compound, when combined with ibuprofen, has shown potential analgesic properties. This could be useful in the development of new pain relief medications .

Antipyretic Applications

The compound has potential antipyretic properties, meaning it could be used in the development of drugs to reduce fever .

Biological Process Probes

Inducing Non-Apoptotic Cell Death

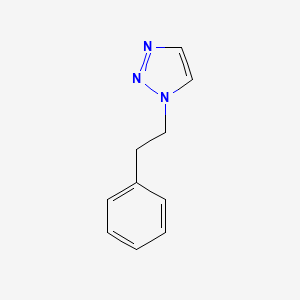

Research has explored the potential of indole-based compounds, similar in structure to this compound, for inducing a unique form of non-apoptotic cell death termed methuosis. This process involves the accumulation of vacuoles derived from macropinosomes, leading to cell detachment and rupture.

Treatment of Arthritis

At an intraperitoneal dose of 30mg/kg, the compound showed promising effects in adjuvant-induced arthritic rats. The compound reduced paw volume, inflammation, and pannus formation (in the knee joints) as well as pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .

Safety and Hazards

Orientations Futures

Research on “2-(1H-indol-3-yl)-1H-benzimidazole” and its derivatives is ongoing, with a focus on their potential pharmacological applications . The synthesis of new compounds bearing the “2-(1H-indol-3-yl)-1H-benzimidazole” moiety and their biological screening is a strategy for the pharmacological evaluation of future drug candidates .

Mécanisme D'action

Target of Action

Similar compounds such as (1h-indol-3-yl)-(2-mercapto-ethoxyimino)-acetic acid are known to target interleukin-2 .

Mode of Action

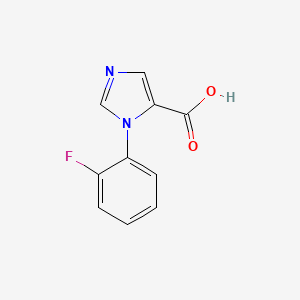

Related compounds have been shown to inhibit viral replication, suggesting that 2-(1h-indol-3-yl)-1h-1,3-benzodiazole may have similar antiviral properties .

Biochemical Pathways

Related compounds have been shown to inhibit the biosynthesis of mediators from arachidonic acid by selective or non-selective inhibition of cyclooxygenase (cox) enzymes .

Result of Action

Related compounds have been shown to have significant antiproliferative activities against all the cancer cell lines tested .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-2-6-12-10(5-1)11(9-16-12)15-17-13-7-3-4-8-14(13)18-15/h1-9,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZFLAJLIRTRKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-1H-1,3-benzodiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[(2-methylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2683452.png)

![(E)-3-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2683454.png)

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2683455.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2683462.png)

![8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B2683472.png)

![N-Ethyl-N-[2-oxo-2-(thian-4-ylmethylamino)ethyl]prop-2-enamide](/img/structure/B2683475.png)